GHB Receptor Binding Affinity: 3-HPAA Exhibits 12-Fold Higher Affinity Than 2-HPAA and Matches the Endogenous Ligand GHB
In a direct competitive radioligand displacement assay using [³H]NCS-382 (16 nM) on rat cerebrocortical membranes, 3-hydroxyphenylacetic acid (3-HPA) displaced the radioligand from the GHB receptor with an IC₅₀ of 12 µM, a value statistically indistinguishable from that of the endogenous ligand GHB (IC₅₀ = 25 µM). By contrast, the regioisomer 2-hydroxyphenylacetic acid (2-HPA) exhibited an IC₅₀ of 146 µM — a 12.2-fold lower affinity [1]. The 4-phenyl analog (4-hydroxy-4-phenylbutyric acid) showed even weaker displacement. This demonstrates that the meta-hydroxyl substitution pattern of 3-HPAA is a critical pharmacophoric determinant for GHB receptor engagement, and that neither the ortho- nor para-hydroxy regioisomer can serve as a functional surrogate in GHB receptor-targeted studies [1].
| Evidence Dimension | GHB receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 12 µM (3-HPAA) |
| Comparator Or Baseline | 2-HPA: IC₅₀ = 146 µM; GHB (endogenous ligand): IC₅₀ = 25 µM; 4-hydroxy-4-phenylbutyric acid: weaker than 2-HPA |
| Quantified Difference | 3-HPAA binds with 12.2-fold higher affinity than 2-HPA; affinity comparable to GHB itself (1.08-fold difference vs. GHB) |
| Conditions | Displacement of [³H]NCS-382 (16 nM) from GHB receptor in rat cerebrocortical membrane preparations; values are means from 3 experiments |
Why This Matters
Investigators requiring a GHB-receptor ligand with high affinity but lacking the GABAergic metabolism liabilities of GHB itself should select 3-HPAA over 2-HPA or 4-HPA; the 12-fold affinity gap means that substituting isomers would require >10× higher concentrations to achieve equivalent target engagement, compromising experimental interpretability and translational relevance.
- [1] Carter LP, Wu H, Chen W, et al. Novel γ-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. Journal of Pharmacology and Experimental Therapeutics. 2005;313(3):1314-1323. doi:10.1124/jpet.104.077578. Table 1 View Source
